molecular formula C16H15ClN4O2S B2425556 7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 313380-54-0

7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2425556
CAS RN: 313380-54-0
M. Wt: 362.83
InChI Key: VOKHHJBYBYYDOP-UHFFFAOYSA-N
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Description

The compound “7-Allyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione” has a molecular formula of C16H16ClN4O2S . Its average mass is 363.841 Da and its monoisotopic mass is 363.067688 Da .

Scientific Research Applications

Synthesis Techniques

  • Thietanyl Protection in Synthesis : The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, where thietanyl protecting group is used for 8-bromo- and 8-amino-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This demonstrates an innovative route for synthesizing disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones (Khaliullin & Shabalina, 2020).

Chemical Properties and Reactions

  • Photochemistry Synthesis : The compound 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione was obtained using photochemistry, highlighting the potential for creating novel derivatives of pentoxifylline (Han, Bonnet, & V. D. Westhuizen, 2008).

Pharmacological Evaluation

  • 8-Aminoalkyl Derivatives of Purine-2,6-dione : The study explored the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents. This led to the development of potential psychotropic agents, particularly targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

  • Synthesis for Cardiovascular Activity : The synthesis of compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives, tested for electrocardiographic, antiarrhythmic, and hypotensive activity, indicating potential cardiovascular applications (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

  • Inhibitory Activities of DPP-IV : Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as inhibitors of dipeptidyl peptidase IV, which could have implications in therapeutic applications (Mo, Dong, Sun, Chen, Pang, Xi, & Chen, 2015).

Structural and Vibrational Analysis

  • Structure and Vibrations in Methyl Derivatives : Analysis of the structure and vibrational characteristics of 3,7-dihydro-purine-2,6-dione (xanthine) and its methyl derivatives. This study contributes to understanding the molecular properties of such compounds (Gobre, Pinjari, & Gejji, 2010).

properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKHHJBYBYYDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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